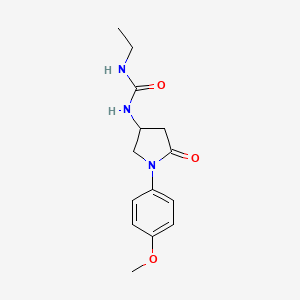

1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” can be deduced from its name. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The ethyl group is attached to the nitrogen atom, and the urea group is attached to the 3-position of the ring . The 4-methoxyphenyl group is attached to the nitrogen atom through a single bond .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

1-Ethyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is involved in various synthetic routes and chemical reactions, demonstrating its versatility in organic synthesis. For instance, it participates in reactions leading to high yields of substituted products through directed lithiation processes, showing potential in the synthesis of complex molecules (Smith, El‐Hiti, & Alshammari, 2013). Additionally, it serves as a precursor in the synthesis of acetylcholinesterase inhibitors, emphasizing its relevance in medicinal chemistry (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Medicinal Chemistry Applications

The compound's utility extends to medicinal chemistry, where its derivatives have been explored for antitumor activities. One such derivative, characterized by its unique structure, showed potential in antitumor activity, highlighting the compound's importance in drug discovery and development (Hu, Wei, Sun, Lin, Hu, Tang, Wang, & He, 2018). Furthermore, derivatives of this compound have been synthesized and evaluated for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase, indicating its potential in treating diseases related to enzyme dysfunction (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).

Environmental and Green Chemistry

In the realm of environmental and green chemistry, derivatives of this compound have been investigated for their role in the synthesis of ureas without racemization, offering a more environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014). This approach not only demonstrates the compound's application in creating efficient synthetic pathways but also emphasizes its contribution to sustainable chemistry practices.

Propiedades

IUPAC Name |

1-ethyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-3-15-14(19)16-10-8-13(18)17(9-10)11-4-6-12(20-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H2,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVJCYBKZLNWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2832371.png)

![4-{[4-(1,3-Thiazol-2-YL)piperazin-1-YL]methyl}aniline](/img/structure/B2832372.png)

![2-cyclohexyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2832373.png)

![(Z)-N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2832376.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832377.png)

![N-[1-(adamantan-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2832383.png)

![4-Amino-5-cyano-2-{[(phenylcarbamoyl)methyl]sulfanyl}-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)